molecular formula C14H13F2NO2 B2402746 Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate CAS No. 2288710-15-4

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2402746
CAS No.: 2288710-15-4
M. Wt: 265.26
InChI Key: BKRPYHNBXJAIGF-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a difluorophenyl group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrrole ring. The process can be summarized as follows:

    Condensation: 3,4-difluoroaniline reacts with ethyl acetoacetate in the presence of a catalyst.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

    Esterification: The final step involves esterification to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, safety measures are implemented to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrrole ring structure allows for versatile interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3,5-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-10(6-8(2)17-13)9-4-5-11(15)12(16)7-9/h4-7,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRPYHNBXJAIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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